![molecular formula C12H11NO B016952 2,2-dimethyl-2H-chromene-6-carbonitrile CAS No. 33143-29-2](/img/structure/B16952.png)
2,2-dimethyl-2H-chromene-6-carbonitrile
Overview
Description
2,2-Dimethyl-2H-chromene-6-carbonitrile, also known as 6-Cyano-2,2-dimethylchromene, is a substituted 2,2-dimethyl-2H-1-benzopyran . It is a pale yellow crystalline solid .
Synthesis Analysis
This compound can be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . It may also be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation .Molecular Structure Analysis
The molecular structure of 2,2-dimethyl-2H-chromene-6-carbonitrile is often elucidated through techniques like X-ray crystallography and computational methods, including Density Functional Theory (DFT).Chemical Reactions Analysis
2,2-dimethyl-2H-chromene-6-carbonitrile and its derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex heterocyclic systems.Physical And Chemical Properties Analysis
This compound has a melting point of 45-49 °C (lit.) . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . The presence of substituents like methoxycarbonyl groups can affect the stability and photoreactivity of these compounds.Scientific Research Applications
Antifungal Agents
2,2-dimethyl-2H-chromene-6-carbonitrile and its derivatives have been designed and synthesized as potential antifungal agents . These compounds have shown significant antifungal activity against various phytopathogenic fungi . For instance, compound 4j, a derivative of 2,2-dimethyl-2H-chromene, exhibited promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata strains .
Botanical Fungicides
This compound has potential applications as a botanical fungicide in agriculture . The research on 2,2-dimethyl-2H-chromene derivatives will provide a theoretical basis for their future application as botanical fungicides .
Medicinal Chemistry
2,2-dimethyl-2H-chromenes are considered privileged scaffolds in medicinal chemistry . They form the basic skeleton of a number of natural and synthetic molecules possessing diverse biological activities .
Anti-cancer Agents
Chromene-based phytomolecules, including 2,2-dimethyl-2H-chromenes, have potential therapeutic applications against a wide range of diseases, especially cancer .
Anti-viral Agents
These compounds also have potential applications as anti-viral agents . They could be used in the treatment of lethal viral diseases .
Anti-microbial Agents
2,2-dimethyl-2H-chromenes have been reported to possess anti-microbial properties . They could be used in the treatment of drug-resistant microbial infections .
Synthesis of Epoxy Compounds
2,2-dimethyl-2H-chromene-6-carbonitrile can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation .
Condensation Reactions
This compound can be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,2-dimethyl-2H-chromene-6-carbonitrile are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation . This suggests that it may interact with its targets through the formation of epoxide intermediates, which are highly reactive and can form covalent bonds with a variety of biological molecules .
Biochemical Pathways
Given its potential use in the synthesis of epoxide intermediates, it may affect pathways involving the metabolism of xenobiotics and the detoxification of reactive oxygen species .
Pharmacokinetics
Its physical and chemical properties, such as its melting point of 45-49 °c (lit) , suggest that it may have good bioavailability.
Result of Action
It has been suggested that the compound may have antifungal activity, as some derivatives of 2,2-dimethyl-2h-chromene have shown promising antifungal potency against several strains of phytopathogenic fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-dimethyl-2H-chromene-6-carbonitrile. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals. Its efficacy may also be influenced by the specific biological environment in which it is used, including the presence of other drugs or substances, the physiological state of the target cells, and the specific genetic makeup of the organism .
properties
IUPAC Name |
2,2-dimethylchromene-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEQIYMIVRCVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381262 | |
Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2H-chromene-6-carbonitrile | |
CAS RN |
33143-29-2 | |
Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the unexpected reaction observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with 2-(trifluoroacetyl)pyrrole under basic conditions?
A: Instead of yielding the expected amino alcohol, the reaction between trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile and 2-(trifluoroacetyl)pyrrole under basic conditions resulted in the formation of (4R, 5aS,11bS*)-5a-hydroxy-6,6-dimethyl-4-trifluoromethyl-5a,11b-dihydro-4H,6H-pyrrolo[1′,2′:4,5]-oxazino[2,3-c]chromene-10-carbonitrile in high yields. [] This unexpected tetracyclic product was structurally confirmed through spectroscopic techniques and X-ray crystallography. []
Q2: Is the reaction of trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile specific to 2-(trifluoroacetyl)pyrrole, or does it apply to other 2-acylpyrroles?
A: The research suggests that this reaction is not limited to 2-(trifluoroacetyl)pyrrole. Similar reactions were observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with pyrroles containing formyl, acetyl, and benzoyl substituents at the 2-position. [] This indicates a broader applicability of this reaction to 2-acylpyrroles in general.
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